molecular formula C8H10BrN3 B13916308 2-(5-bromo-1-methyl-1H-pyrazol-3-yl)-2-methylpropanenitrile

2-(5-bromo-1-methyl-1H-pyrazol-3-yl)-2-methylpropanenitrile

Cat. No.: B13916308
M. Wt: 228.09 g/mol
InChI Key: UMMYFUKFFQTSTG-UHFFFAOYSA-N
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Description

2-(5-bromo-1-methyl-1H-pyrazol-3-yl)-2-methylpropanenitrile is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a bromine atom at the 5th position of the pyrazole ring, a methyl group at the 1st position, and a nitrile group attached to a methyl-substituted carbon chain.

Preparation Methods

The synthesis of 2-(5-bromo-1-methyl-1H-pyrazol-3-yl)-2-methylpropanenitrile typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 5-bromo-1-methyl-1H-pyrazole. This can be achieved by condensing diethyl butynedioate with methylhydrazine to obtain 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester.

    Formation of Nitrile Group: The carboxylic acid ester is hydrolyzed in sodium hydroxide alcoholic solution to obtain 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid.

    Final Step: The 5-bromo-1-methyl-1H-pyrazol-3-amine is then reacted with 2-methylpropanenitrile under suitable conditions to form the desired compound, this compound.

Chemical Reactions Analysis

2-(5-bromo-1-methyl-1H-pyrazol-3-yl)-2-methylpropanenitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5th position of the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to form reduced derivatives.

    Addition Reactions: The nitrile group can participate in addition reactions with various reagents to form amides, imines, or other derivatives.

Common reagents used in these reactions include sodium hydroxide, tribromooxyphosphorus, azido dimethyl phosphate, and tert-butyl alcohol . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(5-bromo-1-methyl-1H-pyrazol-3-yl)-2-methylpropanenitrile has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for the development of new chemical entities.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications in the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(5-bromo-1-methyl-1H-pyrazol-3-yl)-2-methylpropanenitrile involves its interaction with specific molecular targets and pathways. The bromine atom and nitrile group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-(5-bromo-1-methyl-1H-pyrazol-3-yl)-2-methylpropanenitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and nitrile groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H10BrN3

Molecular Weight

228.09 g/mol

IUPAC Name

2-(5-bromo-1-methylpyrazol-3-yl)-2-methylpropanenitrile

InChI

InChI=1S/C8H10BrN3/c1-8(2,5-10)6-4-7(9)12(3)11-6/h4H,1-3H3

InChI Key

UMMYFUKFFQTSTG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#N)C1=NN(C(=C1)Br)C

Origin of Product

United States

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